N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide
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Overview
Description
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide is a compound that belongs to the class of organic compounds known as alpha amino acids and derivatives. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide typically involves the reaction of piperidine with an appropriate acylating agent. One common method includes the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, continuous flow reactors can be employed to maintain consistent reaction conditions and improve yield. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetic acid, while reduction could produce N-[2-hydroxy-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide .
Scientific Research Applications
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Phenylpropenoyl)piperidine: This compound features a similar piperidine ring but with a different acyl group.
2-(Piperidin-1-yl)ethyl 3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxylate: Another compound with a piperidine ring and additional functional groups
Uniqueness
N-[2-oxo-2-phenyl-1-(piperidin-1-yl)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
202341-19-3 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
N-(2-oxo-2-phenyl-1-piperidin-1-ylethyl)acetamide |
InChI |
InChI=1S/C15H20N2O2/c1-12(18)16-15(17-10-6-3-7-11-17)14(19)13-8-4-2-5-9-13/h2,4-5,8-9,15H,3,6-7,10-11H2,1H3,(H,16,18) |
InChI Key |
UKLZWMIJNSBPPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CC=C1)N2CCCCC2 |
solubility |
29.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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